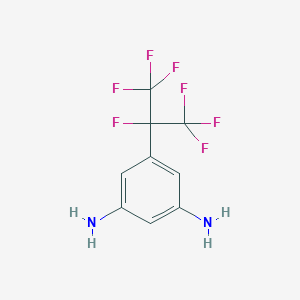
5-(Perfluoroisopropyl)benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Perfluoroisopropyl)benzene-1,3-diamine is a fluorine-containing diamine monomer known for its high thermal stability and chemical resistance. This compound is utilized in various industrial applications due to its unique properties, making it suitable for improving product quality and efficiency.
Preparation Methods
The synthesis of 5-(Perfluoroisopropyl)benzene-1,3-diamine involves several steps:
Functionalization of 1,3-bis[(pentafluorobenzyl)oxy]benzene: with 4-aminophenol.
Addition of 2-chloro-5-nitrobenzotrifluoride: to 4,4′-bicyclohexanol followed by reduction of the resulting dinitro compound.
These methods ensure the production of high-purity this compound, which is essential for its application in various fields.
Chemical Reactions Analysis
5-(Perfluoroisopropyl)benzene-1,3-diamine undergoes several types of chemical reactions:
Electrophilic Aromatic Substitution: This reaction involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Common reagents for these reactions include strong electrophiles and reducing agents. The major products formed from these reactions are substituted benzene derivatives and reduced forms of the compound.
Scientific Research Applications
5-(Perfluoroisopropyl)benzene-1,3-diamine has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Catalysis: The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and yields.
Material Science: Its high thermal stability and chemical resistance make it suitable for the development of advanced materials.
Medical Research: The compound has shown promise in drug development, particularly as a potential lead compound for novel antimicrobial agents and antiviral drugs.
Mechanism of Action
The mechanism of action of 5-(Perfluoroisopropyl)benzene-1,3-diamine involves its interaction with molecular targets through electrophilic aromatic substitution. The compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate undergoes further reactions, leading to the formation of various products .
Comparison with Similar Compounds
5-(Perfluoroisopropyl)benzene-1,3-diamine is unique due to its high thermal stability and chemical resistance. Similar compounds include:
1,3-bis[(pentafluorobenzyl)oxy]benzene: Used in the functionalization process.
2-chloro-5-nitrobenzotrifluoride: Involved in the synthesis of the compound.
These compounds share some properties with this compound but differ in their specific applications and chemical structures.
Properties
IUPAC Name |
5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F7N2/c10-7(8(11,12)13,9(14,15)16)4-1-5(17)3-6(18)2-4/h1-3H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDUQCUKXGHSJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N)C(C(F)(F)F)(C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F7N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
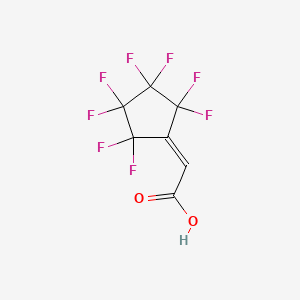
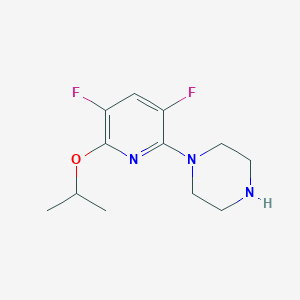
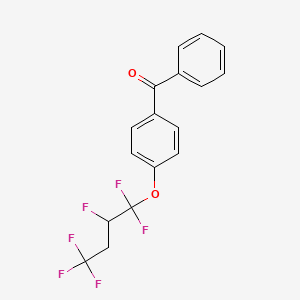
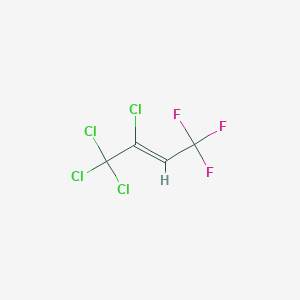
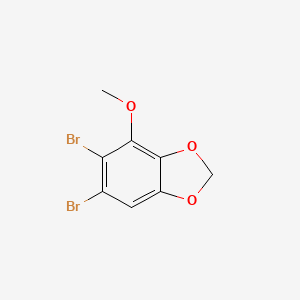
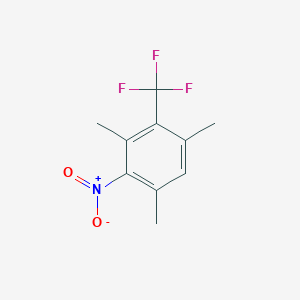

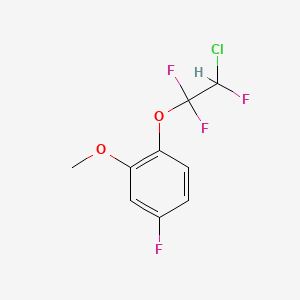
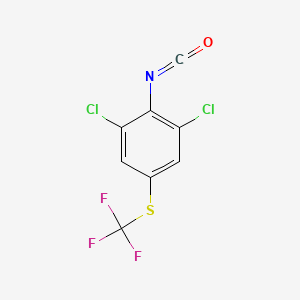
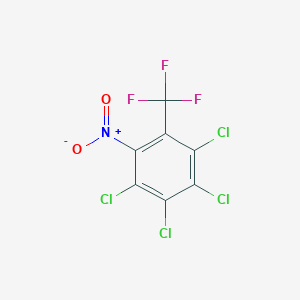
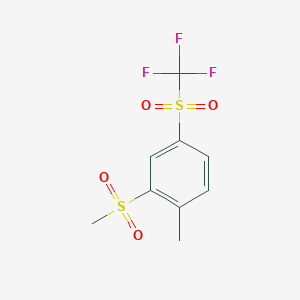

![2,6-Dinitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B6312584.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6312590.png)
